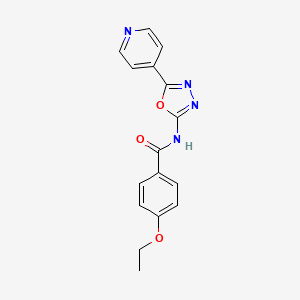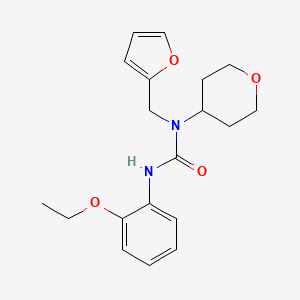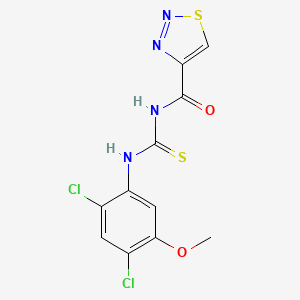
N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its potential as a targeted therapy for cancer patients.
Mecanismo De Acción
N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide selectively inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of other kinases that are involved in BCR signaling, including AKT and ERK.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent antitumor activity in various types of cancer. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and it has also been shown to enhance the activity of other anticancer agents, such as proteasome inhibitors and dexamethasone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its specificity for BTK, which makes it a promising targeted therapy for cancer patients. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its lack of selectivity for specific cancer types, which may limit its efficacy in certain patient populations.
Direcciones Futuras
There are several future directions for the research and development of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound in cancer treatment. Another area of interest is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment for individual patients. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing this promising therapy to cancer patients in need.
Métodos De Síntesis
The synthesis of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide involves a multi-step process that starts with the reaction of 5-methylpyrimidine-2-carboxylic acid with tert-butylamine to form tert-butyl 5-methylpyrimidine-2-carboxylate. This compound is then reacted with 1-bromo-4-(hydroxymethyl)piperidine to form this compound. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied in preclinical models of cancer, including multiple myeloma, lymphoma, and leukemia. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are often involved in the development of various types of cancer.
Propiedades
IUPAC Name |
N-tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-9-16-13(17-10-11)21-12-5-7-19(8-6-12)14(20)18-15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZHNVFKOXSHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea](/img/structure/B2533493.png)

![2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2533495.png)

![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2533497.png)

![[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B2533504.png)

![7-[(E)-but-2-enyl]-3-methyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2533506.png)
![5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2533508.png)

![4,7,8-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2533510.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2533512.png)